molecular formula C12H18O4S B1627484 3-Ethoxypropyl 4-methylbenzenesulfonate CAS No. 91766-05-1

3-Ethoxypropyl 4-methylbenzenesulfonate

Cat. No. B1627484
CAS RN: 91766-05-1
M. Wt: 258.34 g/mol
InChI Key: FWZMCDKVYBQRTP-UHFFFAOYSA-N
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Description

3-Ethoxypropyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C12H18O4S . It has a molecular weight of 258.34 . This compound is widely used in various fields of research and industry.


Molecular Structure Analysis

The InChI code for 3-Ethoxypropyl 4-methylbenzenesulfonate is 1S/C12H18O4S/c1-3-15-9-4-10-16-17(13,14)12-7-5-11(2)6-8-12/h5-8H,3-4,9-10H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Organic Synthesis

  • Synthesis methods for related compounds, such as 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate), have been developed, demonstrating the versatility of these compounds in organic synthesis (Pan et al., 2020).
  • Research on the molecular structure and vibrational modes of 4-methylbenzenesulfonate anions offers insights into their chemical properties, aiding in the development of new synthetic methods (Ristova et al., 1999).

Materials Science

  • The compound has been used in the electrochemical investigation of corrosion inhibition, showing its potential in protective coatings and materials science (Ehsani et al., 2015).
  • Studies on quinolinium single crystals, incorporating 4-methylbenzenesulfonate, highlight their utility in THz wave applications and electro-optic technologies (Kim et al., 2012).

Pharmaceutical Research

  • Synthesis of novel compounds like 3-(4-Iodophenyl)-2-imino-2,3-dihydrobenzo[d]oxazol-5-yl 4-methylbenzenesulfonate showcases the role of these compounds in developing new pharmaceuticals (Ehsani & Shiri, 2016).

Safety And Hazards

3-Ethoxypropyl 4-methylbenzenesulfonate is classified as an irritant . For safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

3-ethoxypropyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O4S/c1-3-15-9-4-10-16-17(13,14)12-7-5-11(2)6-8-12/h5-8H,3-4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWZMCDKVYBQRTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCOS(=O)(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10596565
Record name 3-Ethoxypropyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10596565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxypropyl 4-methylbenzenesulfonate

CAS RN

91766-05-1
Record name 3-Ethoxypropyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10596565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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